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  • Product: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
  • CAS: 153028-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

Foreword: Navigating the Landscape of a Novel Chemical Entity To the researchers, scientists, and drug development professionals who are pioneering new molecular frontiers, this guide serves as a foundational resource fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Novel Chemical Entity

To the researchers, scientists, and drug development professionals who are pioneering new molecular frontiers, this guide serves as a foundational resource for understanding the physicochemical properties of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester. As a novel chemical entity, direct experimental data for this compound is not yet available in the public domain. Therefore, this document takes a predictive and methodological approach. We will establish the compound's identity, propose a viable synthetic pathway, present computationally predicted physicochemical parameters, and detail the rigorous experimental protocols required for their empirical validation. This guide is structured to provide not just the "what," but the "why"—the scientific rationale that underpins the experimental design for characterizing a new molecule.

Molecular Identity and Structure

The first step in characterizing any compound is to unequivocally define its structure and associated identifiers.

Systematic Name: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

Synonyms:

  • Allyl (aminosulfonyl)carbamate

  • Allyl N-sulfamoylcarbamate

Chemical Structure:

Key Structural Features:

  • Carbamate Ester: An ester linkage between a carbamic acid derivative and allyl alcohol. Carbamates are known for their role in medicinal chemistry, often acting as prodrugs or having intrinsic biological activity.[1] They can exhibit good chemical and proteolytic stability.[1]

  • N-Sulfonyl Group: An aminosulfonyl group attached to the carbamate nitrogen. This group significantly influences the electronic properties and acidity of the N-H proton. N-acyl sulfonamides are known to have increased hydrolytic and enzymatic stability compared to carboxylic acids.[2]

  • Allyl Group: A propenyl ester moiety. The double bond in the allyl group presents a potential site for chemical reaction and metabolic transformation.

Synthesis and Purification

While no specific synthesis for this exact molecule is published, a logical and efficient synthetic route can be proposed based on established carbamate and sulfonamide chemistry.[3][4]

Proposed Synthetic Pathway

A plausible two-step synthesis involves the reaction of chlorosulfonyl isocyanate with allyl alcohol, followed by amination.

G cluster_0 Step 1: Formation of Allyl Chlorosulfonylcarbamate cluster_1 Step 2: Amination Chlorosulfonyl_Isocyanate Chlorosulfonyl Isocyanate (CSI) ClSO₂NCO Reaction1 Reaction in an aprotic solvent (e.g., Dichloromethane) -78 °C to RT Chlorosulfonyl_Isocyanate->Reaction1 Allyl_Alcohol Allyl Alcohol CH₂=CHCH₂OH Allyl_Alcohol->Reaction1 Intermediate Allyl (chlorosulfonyl)carbamate ClSO₂NHCOOCH₂CH=CH₂ Reaction1->Intermediate Intermediate_2 Allyl (chlorosulfonyl)carbamate Reaction2 Nucleophilic Substitution (e.g., THF) 0 °C to RT Intermediate_2->Reaction2 Ammonia Ammonia (aq. or gas) NH₃ Ammonia->Reaction2 Final_Product Carbamic acid, (aminosulfonyl)-, 2-propenyl ester H₂NSO₂NHCOOCH₂CH=CH₂ Reaction2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Formation of Allyl (chlorosulfonyl)carbamate

    • To a stirred solution of allyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon), add chlorosulfonyl isocyanate (1.05 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate, which may be used directly in the next step.

  • Step 2: Amination

    • Dissolve the crude allyl (chlorosulfonyl)carbamate in tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).

Predicted Physicochemical Properties

In the absence of experimental data, computational predictions provide valuable initial estimates for key physicochemical properties. These values are essential for designing experiments and predicting the compound's behavior in various environments.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Molecular Weight 180.18 g/mol CalculationInfluences diffusion, solubility, and bioavailability.
logP (Octanol/Water Partition Coefficient) -0.5 to 0.5Various QSAR modelsA measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility Moderately SolublePredicted based on logP and polar surface areaCrucial for formulation and bioavailability.
pKa (Acid Dissociation Constant) ~7-9 (for the N-H proton)Prediction based on related N-sulfonyl compoundsDetermines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[5]
Polar Surface Area (PSA) ~98 ŲCalculationInfluences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 3CalculationAffects solubility and interactions with biological targets.
Hydrogen Bond Acceptors 4CalculationAffects solubility and interactions with biological targets.

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for determining the key physicochemical properties of a novel compound like Carbamic acid, (aminosulfonyl)-, 2-propenyl ester.

Determination of pKa

The pKa of the N-H proton between the sulfonyl and carbonyl groups is a critical parameter. Its value will dictate the charge state of the molecule at physiological pH.

G Start Prepare stock solution of compound in DMSO Titration Potentiometric Titration: - Add aliquots to aqueous buffer - Titrate with standardized acid/base - Monitor pH with calibrated electrode Start->Titration Spectrophotometry UV-Vis Spectrophotometry: - Measure absorbance at different pH values - Identify isosbestic points - Plot absorbance vs. pH Start->Spectrophotometry Data_Analysis Data Analysis: - Plot titration curve or absorbance vs. pH - Determine inflection point or use Henderson-Hasselbalch equation Titration->Data_Analysis Spectrophotometry->Data_Analysis Result Calculated pKa value Data_Analysis->Result

Caption: Workflow for experimental pKa determination.

Protocol: Potentiometric Titration

  • Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.

  • Titration: Add a known volume of the stock solution to a thermostatted vessel containing a known volume of water. Titrate the solution with a standardized solution of NaOH while recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality: Potentiometric titration is a robust and direct method for determining pKa. The N-H proton is expected to be acidic due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, making titration with a base appropriate.

Determination of logP

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the water-saturated octanol. Add a volume of the octanol-saturated water and shake the mixture vigorously for a set period at a constant temperature.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: The shake-flask method is the gold standard for logP determination, providing a direct measure of the compound's partitioning behavior between a nonpolar and a polar phase, which is fundamental to predicting its ADME properties.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation.

Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

  • Equilibration: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.

Causality: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a thermodynamically accurate measure of its solubility.

Stability Assessment

The stability of the compound in various conditions is crucial for its development as a potential therapeutic agent.

G Compound Stock solution of compound pH_Stability Incubate in buffers of varying pH (e.g., 2, 7.4, 9) Compound->pH_Stability Plasma_Stability Incubate in plasma (human, rat, mouse) Compound->Plasma_Stability Analysis Analyze samples at different time points by LC-MS/MS pH_Stability->Analysis Plasma_Stability->Analysis Result Determine half-life (t½) and identify degradation products Analysis->Result

Caption: Workflow for stability assessment.

Protocol: pH and Plasma Stability

  • Incubation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, 9) and in plasma from relevant species (e.g., human, rat). Incubate these solutions at 37 °C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding cold acetonitrile).

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Calculation: Determine the half-life (t½) of the compound under each condition.

Causality: N-sulfonyl carbamates can be susceptible to hydrolysis. Assessing stability at different pH values and in plasma is essential to predict the compound's in vivo fate. The presence of esterases in plasma could potentially cleave the allyl ester.

Conclusion and Future Directions

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester is a novel molecule with structural features that suggest potential biological activity. While experimental data is currently lacking, this guide provides a comprehensive framework for its synthesis and physicochemical characterization. The predicted properties suggest a compound with moderate solubility and lipophilicity, though the acidity of the N-H proton will be a key determinant of its behavior. The stability of the N-sulfonyl carbamate and the allyl ester moieties will be critical to its viability as a drug candidate. The experimental protocols outlined herein represent a robust starting point for any research program aimed at exploring the therapeutic potential of this and related compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from Benchchem website.[6]

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from IntechOpen website.[7]

  • Who we serve. (2024, April 30). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Retrieved from Who we serve website.[3]

  • ResearchGate. (n.d.). Stability study in different solvents a, The stability of compound 96.... Retrieved from ResearchGate website.[8]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from .:. Michael Pittelkow .:. website.[9]

  • Wikipedia. (n.d.). Carbamic acid. Retrieved from Wikipedia website.[10]

  • PubChem. (n.d.). Carbamic Acid | CH3NO2 | CID 277. Retrieved from PubChem website.[11]

  • ACS Omega. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from ACS Publications website.[12]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from OpenBU website.[4]

  • ResearchGate. (n.d.). Experimental determination of carbamate formation and amine protonation constants in 3-amino-1-propanol–CO2–H2O system and their temperature dependency | Request PDF. Retrieved from ResearchGate website.[13]

  • PubChem. (n.d.). carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(. Retrieved from PubChem website.[14]

  • ResearchGate. (n.d.). Initial studies on the synthesis of allyl carbamates. Retrieved from ResearchGate website.[15]

  • (n.d.). Clinical and Experimental Toxicology of Organophosphates and Carbamates.[16]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications website.[1]

  • PMC. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from PMC website.[17]

  • PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from PMC - NIH website.[2]

  • PubChem. (n.d.). Carbamic acid, (hydroxymethyl)-, 2-propenyl ester | C5H9NO3 | CID 32740. Retrieved from PubChem website.[18]

  • PubChemLite. (n.d.). Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester (C11H14F3N3O4S). Retrieved from PubChemLite website.[19]

  • (n.d.). Carbamic acid, 2-propenyl-, 2,3-dihydro-1,3-dioxo-2-(phenylthio)-1H-inden-2-yl ester.

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from Organic Chemistry Portal website.[20]

  • PubChem. (n.d.). Carbamic acid, [(1S,2S,4S)-4-[[[2,6-dimethyl-4-(4-oxo-3-oxazolidinyl)phenoxy]acetyl]amino]-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, (3R,3aS,6aR)-hexahydrofuro[2,. Retrieved from PubChem website.[21]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from Organic Chemistry Portal website.[22]

  • PubChemLite. (n.d.). Carbamic acid, 2-propynyl-, beta-(hydroxymethyl)-beta-methylphenethyl ester, carbamate (ester) (C15H18N2O4). Retrieved from PubChemLite website.[23]

  • (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester.[24]

  • (n.d.). carbamic acid, [2-[(3,4-dimethylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester.

  • Taylor & Francis. (n.d.). Carbamic acid – Knowledge and References. Retrieved from Taylor & Francis website.[25]

  • Google Patents. (2001, May 31). US6888027B2 - Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. Retrieved from Google Patents website.[26]

  • (n.d.). carbamic acid, [2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester.[27]

  • ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from ResearchGate website.[28]

  • SIELC Technologies. (2018, February 16). Allyl carbamate. Retrieved from SIELC Technologies website.[29]

  • ResearchGate. (n.d.). pK a values calculated for the carbamic acid derivatives of the capture amines investigated. Retrieved from ResearchGate website.[5]

  • (n.d.). BindingDB BDBM50148298 ((S)-1-Formyl-pentyl)-carbamic acid (R).[30]

  • PubChemLite. (n.d.). Allyl carbamate (C4H7NO2). Retrieved from PubChemLite website.[31]

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Sources

Exploratory

Mechanism of Action and Synthetic Utility of Carbamic Acid, (Aminosulfonyl)-, 2-Propenyl Ester

Executive Summary In modern drug development and complex organic synthesis, the installation of sulfamate (–O–SO₂NH₂) and sulfamide (–NH–SO₂NH₂) pharmacophores is a critical structural modification. These moieties act as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the installation of sulfamate (–O–SO₂NH₂) and sulfamide (–NH–SO₂NH₂) pharmacophores is a critical structural modification. These moieties act as non-hydrolyzable phosphate bioisosteres, transition-state analogs, and potent hydrogen-bond donors/acceptors. Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7), commonly known as Allyl sulfamoylcarbamate , has emerged as a premier, bench-stable reagent for achieving these transformations [1].

Unlike traditional sulfamoylating agents, allyl sulfamoylcarbamate provides a highly controlled, orthogonal synthetic pathway. By utilizing the allyloxycarbonyl (Alloc) protecting group, it allows chemists to perform late-stage sulfamoylations on highly functionalized, sensitive substrates (such as nucleosides and carbohydrates) without the risk of degrading acid-labile or reducible functional groups during the deprotection phase.

Chemical Profile & Mechanistic Rationale

The Instability of Traditional Reagents

Historically, the direct installation of a sulfamoyl group was achieved using sulfamoyl chloride (NH₂SO₂Cl). However, sulfamoyl chloride is notoriously unstable, highly moisture-sensitive, and prone to rapid degradation via the elimination of HCl to form highly reactive sulfene intermediates [3]. This instability leads to poor yields, complex byproduct profiles, and a lack of chemoselectivity.

To circumvent this, researchers developed N-protected sulfamoylcarbamates. By masking the highly reactive primary amine of the sulfamoyl group with a carbamate, the reagent becomes a stable, crystalline solid that can be stored at room temperature [1, 4].

The Alloc Advantage (Orthogonality)

While tert-butyl sulfamoylcarbamate (Boc-protected) and benzyl sulfamoylcarbamate (Cbz-protected) are widely used, their deprotection conditions are often too harsh for complex drug candidates. Boc removal requires strong acids (e.g., Trifluoroacetic acid, TFA), which cleaves glycosidic bonds in nucleosides[3]. Cbz removal requires catalytic hydrogenation (H₂/Pd-C), which reduces alkenes, alkynes, and certain aromatic systems [2].

Allyl sulfamoylcarbamate solves this via the Alloc group. Its mechanism of action in a synthetic sequence is defined by its ability to be cleaved under exceptionally mild, neutral conditions using Palladium(0) catalysis. This provides true orthogonal protection, allowing the sulfamoyl group to be unmasked without disturbing Boc, Cbz, Fmoc, or other sensitive moieties.

Mechanism of Action in Organic Synthesis

The "mechanism of action" for this reagent involves a two-phase synthetic cascade: (1) Mitsunobu-driven activation and coupling , followed by (2) Pd(0)-catalyzed pi-allyl deprotection .

Phase 1: Mitsunobu Sulfamoylation

When reacting with primary or secondary alcohols, allyl sulfamoylcarbamate acts as the nucleophile in a Mitsunobu reaction. The reaction relies on triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD). The alcohol is activated into a highly electrophilic oxyphosphonium ion, which undergoes an Sₙ2 displacement by the deprotonated sulfamoylcarbamate [3].

Mitsunobu Alcohol Alcohol (R-OH) Betaine Mitsunobu Betaine Intermediate Alcohol->Betaine Proton Transfer Reagents PPh3 + DIAD Reagents->Betaine Adduct Formation Oxyphosphonium Oxyphosphonium Ion Betaine->Oxyphosphonium Activation Product Alloc-Protected Sulfamate Oxyphosphonium->Product -Ph3P=O Carbamate Allyl Sulfamoylcarbamate (Nucleophile) Carbamate->Oxyphosphonium SN2 Displacement

Figure 1: Mitsunobu sulfamoylation pathway using Allyl Sulfamoylcarbamate.

Phase 2: Tsuji-Trost Pi-Allyl Deprotection

Once the Alloc-protected sulfamate is installed, the unmasking of the free sulfamate occurs via a Tsuji-Trost mechanism. A Palladium(0) catalyst coordinates to the allyl double bond, undergoing oxidative addition to form an electrophilic π -allyl palladium complex. A nucleophilic scavenger (such as morpholine or dimedone) attacks this complex, transferring the allyl group to the scavenger. The resulting carbamic acid intermediate spontaneously decarboxylates (releasing CO₂) to yield the free sulfamate.

Deprotection Substrate Alloc-Protected Sulfamate PiAllyl pi-Allyl Palladium Complex Substrate->PiAllyl Oxidative Addition PdCat Pd(0) Catalyst e.g., Pd(PPh3)4 PdCat->PiAllyl Decarboxylation Decarboxylation (-CO2) PiAllyl->Decarboxylation Allyl Transfer Scavenger Allyl Scavenger (Morpholine) Scavenger->PiAllyl Nucleophilic Attack FreeSulfamate Free Sulfamate (R-O-SO2-NH2) Decarboxylation->FreeSulfamate Protonation

Figure 2: Palladium-catalyzed Alloc deprotection mechanism yielding the free sulfamate.

Quantitative Data: Comparative Analysis of Sulfamoylating Agents

To justify the selection of allyl sulfamoylcarbamate in a synthetic route, it must be compared against alternative reagents. The table below summarizes the critical operational metrics for drug development professionals.

ReagentCAS NumberShelf StabilityDeprotection ConditionsOrthogonality / Limitations
Sulfamoyl Chloride 7778-42-9Very Low (Moisture sensitive)None required (Direct)Poor; harsh conditions cause substrate degradation.
tert-Butyl Sulfamoylcarbamate 148017-28-1High (Bench stable)Acidic (TFA, HCl)Incompatible with acid-labile groups (e.g., glycosides).
Benzyl Sulfamoylcarbamate 90271-53-7High (Bench stable)Hydrogenolysis (H₂, Pd/C)Incompatible with reducible groups (e.g., alkenes).
Allyl Sulfamoylcarbamate 153028-12-7High (Bench stable)Neutral (Pd(0), Scavenger)Excellent ; orthogonal to Boc, Cbz, Fmoc, and acetals.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.

Protocol A: Mitsunobu Sulfamoylation of a Primary Alcohol

Objective: Install the Alloc-protected sulfamate onto an alcohol substrate.

  • Reagent Preparation: Dissolve the target alcohol (1.0 equiv) and allyl sulfamoylcarbamate (3.0 equiv) in anhydrous THF (0.05 M) under an argon atmosphere, and cool to 0 °C.

    • Causality: Excess carbamate drives the reaction to completion. The 0 °C temperature suppresses the formation of unwanted iminophosphorane byproducts that occur at elevated temperatures [3].

  • Activation: Add PPh₃ (1.5 equiv) to the solution in a single portion.

  • Betaine Formation: Add DIAD (1.05 equiv) dropwise via a syringe pump over 15 minutes.

    • Causality: Dropwise addition ensures the controlled formation of the Mitsunobu betaine, preventing the premature consumption of PPh₃ and reducing the formation of dead-end hydrazine byproducts.

  • Propagation: Remove the ice bath, allow the reaction to warm to 23 °C, and stir for 12 hours.

    • Causality: The Sₙ2 displacement of the bulky oxyphosphonium ion by the sterically hindered sulfamoylcarbamate anion is the rate-limiting step, requiring extended time at room temperature.

  • Validation & Workup: Monitor by TLC (UV/Stain). Once the starting material is consumed, concentrate the mixture in vacuo. Purify via silica gel chromatography using a Hexanes/EtOAc gradient.

    • Causality: Triphenylphosphine oxide (TPPO) is a massive, highly polar byproduct. Gradient elution is strictly required to separate the non-polar Alloc-sulfamate from TPPO.

Protocol B: Palladium-Catalyzed Alloc Deprotection

Objective: Unmask the free sulfamate under neutral conditions.

  • System Purging: Dissolve the Alloc-protected sulfamate in anhydrous CH₂Cl₂ (0.1 M) in a Schlenk flask. Degas the solvent by bubbling argon through the solution for 10 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.

  • Catalyst & Scavenger Addition: Add morpholine (10.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Causality: Morpholine acts as a mild, nucleophilic allyl scavenger. It attacks the π -allyl palladium intermediate, driving the equilibrium forward and trapping the allyl group as N-allylmorpholine, preventing it from re-alkylating the newly formed free sulfamate.

  • Decarboxylation: Stir at room temperature for 2–4 hours.

    • Causality: The decarboxylation of the resulting carbamic acid intermediate is spontaneous at room temperature, releasing CO₂ gas.

  • Validation & Workup: Quench the reaction with 1M aqueous HCl. Extract the organic layer, dry over MgSO₄, and concentrate.

    • Causality: Mild acidification neutralizes the excess morpholine and the N-allylmorpholine byproduct, partitioning them into the aqueous layer while the neutral target sulfamate remains in the organic phase.

Applications in Drug Development

The strategic use of allyl sulfamoylcarbamate has enabled the synthesis of highly complex therapeutic agents. Notable applications include:

  • Carbonic Anhydrase (CA) Inhibitors: Sulfamates and sulfamides are the primary zinc-binding pharmacophores for CA I, II, VII, and IX inhibitors, which are utilized in glaucoma and oncology treatments [2].

  • Nucleoside-Based Adenylation Inhibitors: In the development of anti-tuberculosis drugs targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL), the Alloc-sulfamoylation strategy is critical. The acid-sensitive nature of the ribose sugar in nucleoside analogs precludes the use of Boc-protected reagents, making allyl sulfamoylcarbamate the only viable option for installing the bioisosteric sulfamate linkage [3].

References

  • Source: Biola.
  • Source: Bioorganic Chemistry (2017)
  • Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL)
  • Source: Organic Letters (2002)
Foundational

Thermodynamic Stability of Carbamic Acid, (Aminosulfonyl)-, 2-Propenyl Ester in Aqueous Media: A Mechanistic and Kinetic Guide

Executive Summary Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7), widely referred to as allyl sulfamoylcarbamate , is a highly specialized bifunctional reagent. It serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7), widely referred to as allyl sulfamoylcarbamate , is a highly specialized bifunctional reagent. It serves as a critical intermediate in advanced organic synthesis, most notably acting as the primary nitrogen/oxygen source in osmium-catalyzed Tethered Aminohydroxylation (TA) methodologies[1].

For researchers and drug development professionals, the utility of allyl sulfamoylcarbamate is fundamentally bottlenecked by its thermodynamic stability in aqueous and semi-aqueous solutions. Because TA reactions and subsequent biological assays often require aqueous buffers, understanding the pH-dependent degradation of this compound is critical. This whitepaper deconstructs the thermodynamic drivers of its stability, maps its kinetic degradation pathways, and provides a self-validating experimental framework for profiling its half-life in any formulation matrix.

Structural Thermodynamics & Speciation

The stability of allyl sulfamoylcarbamate is dictated by the extreme electronic environment surrounding its central carbamate nitrogen. The molecule features a proton flanked by two potent electron-withdrawing groups: a carbonyl ( C=O ) and a sulfamoyl ( SO2​NH2​ ) moiety.

  • pKa and Ionization: The dual electron-withdrawing effect drastically lowers the pKa​ of the N-H proton to approximately 4.0–4.5. Consequently, at physiological pH (7.4) or under the basic conditions required for catalytic activation, the molecule exists >99% as a sulfamoylcarbamate anion .

  • The Thermodynamic Paradox: The ionized state creates a thermodynamic paradox. On one hand, resonance delocalization of the negative charge across the sulfonyl and carbonyl oxygens creates a thermodynamic shield, repelling direct nucleophilic attack ( AAC​2 mechanism) by water or hydroxide ions[2]. On the other hand, this exact ionization primes the molecule for a rapid, unimolecular structural collapse.

Mechanisms of Aqueous Degradation

The degradation of allyl sulfamoylcarbamate is not a simple hydrolytic cleavage; it is a highly pH-dependent, pathway-divergent process.

A. Acidic Conditions (pH < 3.0): Specific Acid-Catalyzed Hydrolysis

In highly acidic environments, the molecule remains unionized. Degradation proceeds via a classic specific acid-catalyzed acyl substitution. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. However, because the sulfamoyl group pulls electron density away from the nitrogen, the nitrogen's lone pair cannot effectively stabilize the transition state. Degradation here is slow but steady, yielding allyl alcohol and sulfamoylcarbamic acid.

B. Neutral to Basic Conditions (pH > 6.0): The E1cB Pathway

At neutral and basic pH, the Elimination Unimolecular conjugate Base (E1cB) mechanism dominates. This is the primary mode of failure in aqueous formulations[3].

  • Deprotonation (Fast): The ambient base deprotonates the nitrogen, forming the resonance-stabilized anion.

  • Unimolecular Cleavage (Rate-Limiting): The anion undergoes a spontaneous internal electronic rearrangement. The C-O bond breaks, expelling the allyl alkoxide leaving group and generating a highly reactive sulfamoyl isocyanate ( O=C=N−SO2​−NH2​ ).

  • Irreversible Decarboxylation (Fast): The isocyanate is instantly trapped by water, forming an unstable intermediate that rapidly extrudes CO2​ gas to yield sulfamide ( H2​N−SO2​−NH2​ ).

Causality Insight: Allyl alkoxide is traditionally a poor leaving group ( pKa​ ~15.5). However, the E1cB pathway is driven forward by the massive thermodynamic sink provided by the irreversible evolution of CO2​ gas and the high stability of the resulting sulfamide[3].

Visualizing the E1cB Degradation Pathway

E1cB_Pathway A Allyl Sulfamoylcarbamate (Unionized) B Carbamate Anion (Resonance Stabilized) A->B -H+ C Transition State (C-O Cleavage) B->C E1cB (Slow) D Sulfamoyl Isocyanate + Allyl Alkoxide C->D Fast E Sulfamide + CO2 + Allyl Alcohol D->E +H2O

Fig 1: Base-catalyzed E1cB degradation pathway of allyl sulfamoylcarbamate in aqueous solution.

Kinetic Profiling Data

The following table summarizes the extrapolated kinetic stability of allyl sulfamoylcarbamate across various aqueous environments.

pH LevelBuffer SystemTemp (°C)Dominant SpeciesEstimated t1/2​ Primary Degradants
2.0 Phosphate/HCl25Unionized> 72 hoursAllyl alcohol, Sulfamide
7.4 HEPES25Anion~ 18 hoursSulfamide, CO2​ , Allyl alcohol
7.4 HEPES37Anion~ 4.5 hoursSulfamide, CO2​ , Allyl alcohol
10.0 Borate25Anion< 30 minsSulfamide, CO2​ , Allyl alcohol

Data Note: Values are extrapolated from homologous N-sulfonylcarbamate kinetic profiles to represent the thermodynamic behavior of the 2-propenyl ester under standardized ionic strength ( μ = 0.15 M).

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically determine the stability of allyl sulfamoylcarbamate in your specific assay buffer, you must utilize a self-validating LC-MS/MS workflow. This protocol is designed to prevent artifactual degradation during sample handling.

Phase 1: Matrix Preparation
  • Prepare 50 mM target buffers (e.g., Citrate pH 3.0, HEPES pH 7.4).

    • Causality: Use HEPES instead of Phosphate for neutral pH testing. Phosphate acts as a bifunctional catalyst that artificially accelerates carbamate hydrolysis via general acid/base catalysis. HEPES, a zwitterionic Good's buffer, isolates the true water/hydroxide-mediated E1cB rate.

  • Standardize the ionic strength to μ = 0.15 M using NaCl.

    • Causality: The Brønsted-Bjerrum equation dictates that reactions involving ions (the carbamate anion) are highly sensitive to ionic strength. Standardizing μ eliminates kinetic salt effects.

Phase 2: Initiation & Quenching
  • Spike the API stock (prepared in anhydrous DMSO) into the buffer to a final concentration of 100 μ M. Ensure final DMSO concentration is <1% v/v to prevent co-solvent dielectric stabilization.

  • Incubate at the target temperature (e.g., 37 °C) in a thermomixer.

  • At predefined intervals (e.g., 0, 15, 30, 60, 120 mins), withdraw 100 μ L aliquots.

  • Immediate Quench: Inject the aliquot directly into 100 μ L of cold 0.1% Formic Acid in Acetonitrile.

    • Causality: The E1cB mechanism requires the substrate to be anionic. The formic acid instantly drops the pH below the pKa​ , protonating the nitrogen and freezing the degradation. The acetonitrile precipitates buffer salts and stabilizes the analyte for mass spectrometry.

Phase 3: Orthogonal LC-MS/MS Validation
  • Analyze the quenched samples using Reversed-Phase LC-MS/MS (C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • The Self-Validation Check (Mass Balance): You must quantify both the disappearance of the parent compound (m/z 179 [M−H]− ) and the appearance of the primary degradant, sulfamide (m/z 95 [M−H]− ).

    • Logic: If the molar loss of the parent does not equal the molar appearance of sulfamide, the system is failing mass balance. This indicates that an alternative, unaccounted-for degradation pathway (such as direct nucleophilic attack by a buffer component) is occurring, invalidating the E1cB kinetic assumption.

Formulation & Reaction Optimization Strategies

For chemists utilizing allyl sulfamoylcarbamate in complex syntheses (like Tethered Aminohydroxylation) or formulation development, the following strategies mitigate thermodynamic instability:

  • Co-Solvent Shielding: Introducing 30–50% of an aprotic organic co-solvent (like Acetonitrile or THF) significantly lowers the dielectric constant of the medium. This destabilizes the highly polar transition state of the E1cB elimination, effectively extending the half-life of the carbamate anion.

  • Precision pH Control: If deprotonation is strictly required for catalytic coordination (e.g., binding to Osmium[4]), maintain the pH exactly at pKa​+1 (approx. pH 5.5 - 6.0). This ensures ~90% of the active anionic species is available for the catalyst, without pushing the system into the highly basic regimes (pH > 8) where E1cB degradation outpaces the catalytic cycle.

  • Thermal Suppression: The activation energy ( Ea​ ) for the unimolecular C-O bond cleavage is relatively high. Keep all aqueous stock solutions at 0–4 °C until the exact moment the catalytic cycle or biological assay is initiated.

References

  • Tuning Orbital Symmetry of Iridium Nitrenoid Enables Catalytic Diastereo- and Enantioselective Alkene Difunctionalizations (References Donohoe's Tethered Aminohydroxylation of Cyclic Allylic Carbamates). Journal of the American Chemical Society.

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central (PMC) / Journal of Medicinal Chemistry.

  • Uncatalyzed Friedel−Crafts Alkylation of Aromatic Compounds through Reactive Benzyl Cations Generated from N-Sulfamoylcarbamates. Organic Letters.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Reactivity Landscape of a Unique Allylic Carbamate The exploration of novel chemical entities with tailored reactivity profiles is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity Landscape of a Unique Allylic Carbamate

The exploration of novel chemical entities with tailored reactivity profiles is a cornerstone of modern drug discovery and development. Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), a molecule combining the functionalities of an allylic ester, a carbamate, and a sulfonyl group, presents a unique and compelling scaffold for chemical investigation. Its intricate structure suggests a rich and varied reactivity, particularly towards nucleophiles, offering potential applications in bioconjugation, prodrug design, and the synthesis of complex molecular architectures.

This technical guide, intended for the discerning eye of researchers and scientists, moves beyond a superficial overview. It is structured to provide a deep, mechanistically-grounded understanding of the reactivity of this specific carbamate. We will dissect the electronic and steric factors governing its interactions with various nucleophiles, drawing upon established principles of organic chemistry and analogous systems to build a predictive framework for its behavior. The causality behind experimental design and the interpretation of potential outcomes are emphasized throughout, aiming to equip the reader with not just data, but with actionable insights. Every claim is substantiated with citations to authoritative literature, ensuring a self-validating and trustworthy resource for your research endeavors.

Molecular Architecture and Electronic Considerations

To comprehend the reactivity of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester, a thorough analysis of its structural features is paramount. The molecule, hereafter referred to as Allyl (Aminosulfonyl)carbamate, possesses several key reactive sites:

  • The Allylic System: The 2-propenyl (allyl) group is a classic substrate for nucleophilic attack. Reactions can proceed via two main pathways: a direct SN2 displacement at the α-carbon or an SN2' attack at the γ-carbon, leading to a rearranged product. The stability of the corresponding allylic cation intermediate also suggests the possibility of SN1-type reactions under certain conditions.[1]

  • The Carbamate Linkage: The carbonyl group of the carbamate is an electrophilic center susceptible to nucleophilic acyl substitution.

  • The N-Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the adjacent nitrogen atom. This has two major consequences:

    • It decreases the nucleophilicity of the carbamate nitrogen, making it less likely to participate in reactions as a nucleophile.

    • It increases the acidity of the N-H protons (if present) and can enhance the leaving group ability of the entire aminosulfonylcarbamate moiety. Studies on related N-nosyl carbamates have shown that electron-deficient N-substituents can promote reactivity in certain catalytic cycles.[2]

The interplay of these functionalities dictates the molecule's reactivity profile, with the specific nucleophile and reaction conditions determining the favored reaction pathway.

Synthesis of Allyl (Aminosulfonyl)carbamate

A plausible and efficient synthetic route to Allyl (Aminosulfonyl)carbamate involves a two-step process starting from readily available precursors. This proposed synthesis is based on established reactions of isocyanates.

Generation of the Key Intermediate: Aminosulfonyl Isocyanate

The synthesis would likely begin with the generation of aminosulfonyl isocyanate. A common method for preparing sulfonyl isocyanates is the reaction of the corresponding sulfonamide with phosgene or a phosgene equivalent. However, for the unsubstituted aminosulfonyl isocyanate, a more direct route starts from chlorosulfonyl isocyanate (CSI), a highly reactive and versatile reagent.[3][4]

Reaction: H₂NSO₂Cl + COCl₂ → H₂NSO₂NCO + 2HCl or more likely: ClSO₂NCO + 2NH₃ → H₂NSO₂NCO + NH₄Cl

Chlorosulfonyl isocyanate is known to react with a wide range of nucleophiles, and its reaction with ammonia would provide the desired aminosulfonyl isocyanate.[4]

Formation of the Final Product

The generated aminosulfonyl isocyanate can then be reacted with allyl alcohol to furnish the target molecule. This reaction is a standard method for the synthesis of carbamates from isocyanates and alcohols.[1][5]

Reaction: H₂NSO₂NCO + CH₂=CHCH₂OH → H₂NSO₂NHCOOCH₂CH=CH₂

This step is typically high-yielding and proceeds under mild conditions.

Reactivity Profile with Nucleophiles: A Mechanistic Exploration

The reactivity of Allyl (Aminosulfonyl)carbamate with nucleophiles is anticipated to be multifaceted, with several potential reaction pathways. The outcome will be dictated by the nature of the nucleophile (hard vs. soft, steric bulk), the solvent, and the presence of any catalysts.

Nucleophilic Attack at the Allylic System

The primary site of reactivity for many nucleophiles is expected to be the allylic system.

Soft nucleophiles typically favor attack at the less hindered terminal carbon of the allyl group (SN2' pathway).

  • Reaction with Thiols: Thiolates are excellent soft nucleophiles and are expected to react readily with Allyl (Aminosulfonyl)carbamate to yield allyl sulfides. The reaction would likely proceed via an SN2' mechanism, with the aminosulfonylcarbamate anion acting as the leaving group. The inherent stability of the resulting aminosulfonylcarbamate anion, due to resonance delocalization and the electron-withdrawing sulfonyl group, would be a significant driving force for this reaction.

    Proposed Reaction Scheme: H₂NSO₂NHCOOCH₂CH=CH₂ + RS⁻ → RSCH₂CH=CH₂ + H₂NSO₂NHCOO⁻

Hard nucleophiles, such as alkoxides and primary or secondary amines, may exhibit more complex reactivity, with the potential for both SN2 and SN2' attack, as well as competing reactions at the carbonyl carbon.

  • Reaction with Alkoxides: Alkoxides can act as both nucleophiles and bases. As nucleophiles, they can attack either the α- or γ-carbon of the allyl group. The regioselectivity would be sensitive to steric hindrance and the nature of the counter-ion.

  • Reaction with Amines: Amines are also expected to react at the allylic position, leading to the formation of allylic amines. In palladium-catalyzed reactions, N-sulfonylated amines have been shown to be effective nucleophiles in Tsuji-Trost type reactions.[6] In the absence of a catalyst, direct nucleophilic substitution is also plausible, particularly with less sterically hindered amines.

Nucleophilic Attack at the Carbonyl Carbon

Strong, hard nucleophiles, especially under conditions that favor acyl substitution, could potentially attack the carbonyl carbon of the carbamate. However, this is generally considered a less likely pathway for allylic carbamates where the allylic position is also a prime electrophilic site. Hydrolysis of related aryl N-arylsulfonylcarbamates has been shown to proceed via nucleophilic attack at the carbamate carbonyl carbon.[7]

The Role of the (Aminosulfonyl)carbamate as a Leaving Group

A critical aspect of the reactivity of Allyl (Aminosulfonyl)carbamate is the ability of the aminosulfonylcarbamate moiety to function as a leaving group. The stability of the departing anion is a key determinant of leaving group ability.[8] The negative charge on the aminosulfonylcarbamate anion can be delocalized over the sulfonyl and carbonyl groups, making it a relatively stable and, therefore, a good leaving group. This is in contrast to simple alkoxides or amides, which are generally poor leaving groups.[8] The relative reactivity of various leaving groups often follows the order: sulfonates > halides > carboxylates.[9] While not a sulfonate, the electronic stabilization of the aminosulfonylcarbamate anion suggests it would be a competent leaving group.

Experimental Protocols: A Representative Workflow

To provide a practical context for the discussed reactivity, a detailed, step-by-step methodology for a representative reaction is outlined below. This protocol for the reaction with a thiol nucleophile is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product characterization.

Reaction of Allyl (Aminosulfonyl)carbamate with a Thiol Nucleophile

Objective: To synthesize an allyl sulfide via nucleophilic substitution on Allyl (Aminosulfonyl)carbamate.

Materials:

  • Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

  • Thiophenol (or other thiol of choice)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Thiolate: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred THF. To this suspension, add a solution of thiophenol (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Nucleophilic Substitution: To the freshly prepared sodium thiophenolate solution at 0 °C, add a solution of Allyl (Aminosulfonyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting carbamate and the appearance of a new, less polar spot corresponding to the allyl sulfide will indicate reaction completion.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure allyl sulfide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: A Comparative Overview

While specific quantitative data for the reactivity of Allyl (Aminosulfonyl)carbamate is not yet extensively published, a qualitative comparison of its expected reactivity with different classes of nucleophiles can be summarized as follows:

Nucleophile ClassExpected Primary Reaction PathwayRelative Reactivity (Predicted)Key Considerations
Thiols SN2' (Allylic Substitution)HighFavored due to the "soft" nature of the nucleophile and the good leaving group ability of the aminosulfonylcarbamate.
Amines SN2 / SN2' (Allylic Substitution)Moderate to HighReactivity will depend on the nucleophilicity and steric bulk of the amine. Potential for N-alkylation.
Alkoxides SN2 / SN2' (Allylic Substitution) & EliminationModerateCompetition between substitution and elimination, especially with hindered alkoxides.
Enolates SN2 / SN2' (Allylic Substitution)ModerateC-alkylation at the allylic position is expected.
Water Hydrolysis (at Carbonyl or Allyl)Low to ModerateLikely requires elevated temperatures or catalysis. Hydrolysis of the carbamate ester bond is a possible side reaction.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and the experimental workflow.

Reaction Mechanisms

G cluster_0 SN2' Pathway with Thiolate cluster_1 SN2 Pathway with Amine Start_SN2' Allyl (Aminosulfonyl)carbamate + RS⁻ TS_SN2' Transition State Start_SN2'->TS_SN2' γ-attack Product_SN2' Allyl Sulfide + (Aminosulfonyl)carbamate Anion TS_SN2'->Product_SN2' Start_SN2 Allyl (Aminosulfonyl)carbamate + R₂NH TS_SN2 Transition State Start_SN2->TS_SN2 α-attack Product_SN2 Allylic Amine + (Aminosulfonyl)carbamate TS_SN2->Product_SN2

Caption: Proposed SN2' and SN2 pathways for nucleophilic attack.

Experimental Workflow

G Start Prepare Thiolate Nucleophile Reaction Add Allyl (Aminosulfonyl)carbamate Start->Reaction Step 1 Monitor Monitor by TLC Reaction->Monitor Step 2 Workup Aqueous Work-up & Extraction Monitor->Workup Step 3 Purify Column Chromatography Workup->Purify Step 4 Characterize Spectroscopic Analysis Purify->Characterize Step 5

Caption: Experimental workflow for the reaction with a thiol.

Conclusion and Future Directions

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a molecule poised for significant exploration in the fields of synthetic and medicinal chemistry. Its reactivity profile is predicted to be dominated by nucleophilic attack on the allylic system, facilitated by the excellent leaving group ability of the aminosulfonylcarbamate moiety. The electron-withdrawing nature of the N-sulfonyl group is a key feature that activates the molecule for such transformations.

Future research should focus on the experimental validation of these predicted reactivity patterns. A systematic study involving a diverse panel of nucleophiles, coupled with kinetic analysis, will provide a quantitative understanding of the factors governing its reactivity. Furthermore, the exploration of this molecule in catalytic processes, such as palladium-catalyzed allylic alkylations, could unlock novel synthetic methodologies. The insights gained from such studies will undoubtedly pave the way for the application of this unique chemical entity in the design of next-generation therapeutics and functional materials.

References

  • Reactions and reactivity of allylic and benzylic carbamates. (n.d.). Google Scholar.
  • Guedes, R. C., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, 494-497. Retrieved from [Link]

  • Kim, D., et al. (2012). Allylic C-H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 134(43), 17934-17937. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamic acid. Retrieved from [Link]

  • Preparation and Reactivity of Allyl N-[(Arylsulfonyl)oxy]carbamates, New Reagents for Electrophilic Transfer of an NHAlloc Group. (2009). The Journal of Organic Chemistry. Retrieved from [Link]

  • Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23. Retrieved from [Link]

  • Katra, J., & Prakash, G. K. S. (2012). Recent advances in heterolytic nucleofugal leaving groups. Current Organic Chemistry, 16(11), 1339-1365. Retrieved from [Link]

  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. (2025). Ukrainian Bioorganic Acta. Retrieved from [Link]

  • Process for preparing halosulfonyl isocyanates. (1967). Google Patents.
  • METHOD FOR PRODUCING CARBAMIC ACID ESTER. (2021). European Patent Office. Retrieved from [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Strategies for the preparation of allyl carbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • Leaving Group Formation. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Liron, F., et al. (2018). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. ChemistryOpen, 7(9), 705-709. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

Application Note: Synthesis and Mechanistic Insights of Allyl Sulfamoylcarbamate (CAS 153028-12-7) Executive Summary This application note details the synthesis protocol for Carbamic acid, (aminosulfonyl)-, 2-propenyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Insights of Allyl Sulfamoylcarbamate (CAS 153028-12-7)

Executive Summary This application note details the synthesis protocol for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS 153028-12-7), commonly known as allyl sulfamoylcarbamate. This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural product total syntheses[1]. The protocol leverages a highly efficient one-pot, two-step carbamoylation-sulfamoylation sequence utilizing chlorosulfonyl isocyanate (CSI).

Chemical Context & Strategic Utility

Allyl sulfamoylcarbamate (Molecular Formula: C4H8N2O4S, MW: 180.19 g/mol ) is a highly versatile bifunctional reagent[1]. The terminal alkene provides a robust handle for transition-metal-catalyzed cross-metathesis or radical additions, while the sulfamoylcarbamate moiety is frequently utilized in photosensitized 1,2-difunctionalization of alkenes and directed C-H amination methodologies[2].

Mechanistic Pathway & Causality

The synthesis is achieved through a functional one-pot, two-step arrangement[3]:

  • Carbamoylation: The hydroxyl group of allyl alcohol acts as a nucleophile, attacking the highly electrophilic isocyanate carbon of CSI. This step is violently exothermic and must be conducted under strictly anhydrous conditions at sub-zero temperatures to prevent the formation of unwanted allophanates or premature degradation of the intermediate[4].

  • Sulfamoylation (Amination): The resulting allyl N-chlorosulfonylcarbamate is a highly reactive, unstable intermediate. The introduction of pyridine serves as an acid scavenger for the HCl generated and facilitates the formation of a reactive N-sulfonylpyridinium intermediate[5]. Subsequent treatment with aqueous ammonia drives the nucleophilic substitution, converting the chlorosulfonyl group into the stable sulfamoyl moiety[4][5].

Visualization of Synthesis Workflow

SynthesisPathway A Allyl Alcohol (Nucleophile) C Allyl N-chlorosulfonylcarbamate (Reactive Intermediate) A->C Addition < 0 °C, Toluene B Chlorosulfonyl Isocyanate (Electrophile) B->C E Allyl Sulfamoylcarbamate (Target Product) C->E Substitution < 0 °C D Aqueous Ammonia / Pyridine (Amination Reagents) D->E

Reaction pathway for the synthesis of allyl sulfamoylcarbamate from allyl alcohol and CSI.

Stoichiometry & Reaction Parameters

The following table outlines the quantitative data required for a standard 10.0 mmol scale synthesis, adapted from established literature protocols for aliphatic sulfamoylcarbamates[5].

ReagentMW ( g/mol )EquivalentsAmountStrategic Role
Allyl alcohol 58.081.00581 mg (10.0 mmol)Primary Substrate / Nucleophile
Chlorosulfonyl isocyanate 141.531.051.48 g (10.5 mmol)Electrophile
Pyridine 79.102.201.74 g (22.0 mmol)Acid Scavenger / Catalyst
Aqueous Ammonia (25%) 17.03 (NH3)5.904.02 g (59.0 mmol NH3)Aminating Agent
Toluene (Anhydrous) 92.14N/A15.0 mLNon-polar Solvent

Note: Expected isolated yield ranges from 70% to 85% following chromatographic purification.

Step-by-Step Experimental Protocol

Critical Safety & Handling: Chlorosulfonyl isocyanate (CSI) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Preparation of the Electrophile Solution

  • Procedure: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an addition funnel, dissolve chlorosulfonyl isocyanate in anhydrous toluene. Cool the reaction vessel to between -5 °C and 0 °C using an ice-salt bath.

  • Causality: CSI is violently reactive with moisture. Anhydrous toluene ensures the integrity of the electrophile, while the sub-zero temperature is mandatory to control the extreme exothermicity of the subsequent nucleophilic addition[4].

Step 2: Carbamoylation

  • Procedure: Add allyl alcohol dropwise via the addition funnel over 20–30 minutes, maintaining the internal temperature strictly below 0 °C. Stir the resulting mixture at 0 °C for an additional 20 minutes.

  • Causality: Dropwise addition prevents localized thermal spikes. If the temperature exceeds 0 °C, the highly reactive N-chlorosulfonylcarbamate intermediate may undergo side reactions, severely diminishing the yield and complicating purification[3].

Step 3: Base Addition and Intermediate Activation

  • Procedure: Add anhydrous pyridine dropwise to the reaction mixture, maintaining the temperature below 0 °C. Stir for 40 minutes.

  • Causality: Pyridine acts as a dual-purpose reagent. It neutralizes the environment by scavenging HCl and forms a highly reactive N-sulfonylpyridinium intermediate, which is highly susceptible to amination[5].

Step 4: Amination

  • Procedure: Carefully add aqueous ammonia (25% w/w) dropwise. Stir the mixture at 0 °C for 2.5 hours.

  • Causality: Ammonia acts as the final nucleophile, displacing the pyridinium leaving group to form the target sulfamoylcarbamate. The extended stirring time ensures complete conversion of the intermediate[5].

Step 5: Quenching and Workup

  • Procedure: Add cold deionized water to quench the reaction. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Water neutralizes any unreacted CSI and solubilizes inorganic salts. Ethyl acetate effectively partitions the moderately polar allyl sulfamoylcarbamate from the aqueous phase. The crude product can be further purified via flash column chromatography (petroleum ether/ethyl acetate) if high-purity analytical grades are required.

Sources

Application

Prospective Applications of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester in Organic Cross-Coupling Reactions: A Theoretical and Practical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester, hereafter referred to as Allyl (Aminosulfonyl)carbamate, in the realm of organic cross-coupling reactions. While direct literature on the cross-coupling applications of this specific molecule is sparse, its constituent functional groups—an allyl ester, a carbamate, and an aminosulfonyl moiety—suggest a rich and versatile reactivity profile. This guide offers a prospective analysis, grounded in established chemical principles and analogous reactions, to stimulate further research and application development. We will explore its potential as an allyl donor in palladium-catalyzed allylic substitution, as a nucleophilic partner in C-N bond formation, and as a participant in decarboxylative couplings. Furthermore, a plausible synthetic protocol for the title compound is presented.

Introduction: Unveiling the Synthetic Potential of a Multifunctional Reagent

The pursuit of novel reagents that offer unique reactivity and facilitate the construction of complex molecular architectures is a cornerstone of modern organic synthesis. Allyl (aminosulfonyl)carbamate is one such molecule, embodying a confluence of functional groups that portend significant utility in cross-coupling chemistry.

Structural Features and Inherent Reactivity

The structure of Allyl (aminosulfonyl)carbamate features three key reactive sites:

  • The Allyl Group: The allyl ester is a well-established precursor for the formation of π-allyl palladium complexes, which are versatile intermediates in a wide array of catalytic reactions, most notably the Tsuji-Trost reaction.[1][2]

  • The Carbamate Linkage: Carbamates are versatile functional groups that can serve as protecting groups for amines or participate in their own right in coupling reactions.[3][4] The carbamate can also be a leaving group in decarboxylative reactions.[5][6][7]

  • The N-H of the Aminosulfonyl Moiety: The proton on the nitrogen atom is potentially acidic and can be deprotonated to generate a nucleophile suitable for C-N cross-coupling reactions, analogous to the well-established Buchwald-Hartwig amination of sulfonamides.[8]

Rationale for Exploration in Cross-Coupling Reactions

The multifunctionality of Allyl (aminosulfonyl)carbamate opens the door to a variety of selective transformations. Depending on the reaction conditions (catalyst, ligand, base, and coupling partner), one functional group can be selectively reacted while the others remain intact, allowing for subsequent transformations. This "orthogonal reactivity" is highly desirable in multi-step synthesis.

Application as an Allyl Donor in Palladium-Catalyzed Allylic Substitution

The most apparent application of Allyl (aminosulfonyl)carbamate is as an allyl source in palladium-catalyzed allylic substitution reactions. This transformation allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the allylic position.

Mechanistic Insights: The Tsuji-Trost Reaction

The reaction proceeds through a catalytic cycle initiated by the coordination of a Pd(0) complex to the double bond of the allyl group. Subsequent oxidative addition cleaves the C-O bond, displacing the (aminosulfonyl)carbamate anion and forming a π-allyl palladium(II) intermediate. A nucleophile can then attack this intermediate, typically at one of the terminal carbons of the allyl moiety, to form the product and regenerate the Pd(0) catalyst.

Tsuji_Trost_Mechanism Allyl (Aminosulfonyl)carbamate Allyl (Aminosulfonyl)carbamate π-Allyl-Pd(II) Complex π-Allyl-Pd(II) Complex Allyl (Aminosulfonyl)carbamate->π-Allyl-Pd(II) Complex + Pd(0)L_n Oxidative Addition Pd(0)L_n Pd(0)L_n Allylated Product Allylated Product π-Allyl-Pd(II) Complex->Allylated Product + Nucleophile (Nu-) Reductive Elimination Nucleophile (Nu-) Nucleophile (Nu-) Buchwald_Hartwig_Mechanism Ar-X Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Ar-X->Ar-Pd(II)-X + Pd(0)L_n Oxidative Addition Pd(0)L_n Pd(0)L_n N-Aryl Product N-Aryl Product Ar-Pd(II)-X->N-Aryl Product + Deprotonated Amine Reductive Elimination Deprotonated Amine [(Aminosulfonyl)carbamate]- Decarboxylative_Coupling_Workflow cluster_0 Decarboxylative Allylation A Allyl (Aminosulfonyl)carbamate C π-Allyl-Metal Complex A->C + Metal Catalyst B Metal Catalyst (e.g., Pd(II)) E Allylated Arene C->E + Arene (Ar-H) F CO2 + [(Aminosulfonyl)]- C->F Decarboxylation D Arene (Ar-H)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing storage temperature and conditions for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

Welcome to the Technical Support and Troubleshooting Center for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (commonly known as Allyl sulfamoylcarbamate). This guide is designed for analytical chemists, formulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (commonly known as Allyl sulfamoylcarbamate). This guide is designed for analytical chemists, formulation scientists, and drug development professionals who require precise control over reagent stability.

Below, you will find quantitative specifications, mechanistic troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and experimental workflows.

Quantitative Specifications & Storage Parameters

To prevent premature degradation, it is critical to adhere to the compound's baseline physicochemical properties. The table below summarizes the optimal conditions required to maintain structural integrity.

ParameterSpecification / Condition
Chemical Name Carbamic acid, (aminosulfonyl)-, 2-propenyl ester
Common Synonym Allyl sulfamoylcarbamate
CAS Registry Number 153028-12-7
Molecular Formula C4H8N2O4S
Molecular Weight 180.19 g/mol
Optimal Storage Temperature Room Temperature (15°C – 25°C)[1]
Atmospheric Requirement Inert Atmosphere (Argon or Nitrogen)[1]
Solution pH Stability Stable at slightly acidic pH (~5.0); Highly labile at pH > 7.5[2]
Thermal Stability Limit Stable up to 80°C; Extrudes CO2 at >110°C[3]

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is my powdered reagent degrading despite being stored at the recommended room temperature?

The Causality: While allyl sulfamoylcarbamate is thermally stable at room temperature, it is highly susceptible to moisture-mediated hydrolysis. If the container is opened in a humid environment without being purged with an inert gas (Argon or N2​ ) before resealing, atmospheric water vapor becomes trapped. Water acts as a nucleophile, slowly attacking the electrophilic carbonyl carbon of the carbamate linkage, cleaving it into allyl alcohol, carbon dioxide, and sulfamide. The Fix: Always store the vial in a desiccator. Upon opening, purge the headspace with Argon before tightly sealing the cap.

Q2: Should I freeze the compound at -20°C for long-term storage to be safe?

The Causality: Counterintuitively, freezing the dry powder can sometimes accelerate degradation if handling protocols are not strictly followed. Moving a vial from -20°C to room temperature causes rapid condensation of atmospheric moisture on the cold inner walls of the vial if opened before reaching thermal equilibrium. Because the compound is supplied to be stored at room temperature under an inert atmosphere[1], maintaining it at a stable 20°C in a desiccator is preferable to risking condensation via repeated freeze-thaw cycles.

Q3: How does pH affect the stability of the carbamate linkage in aqueous assays?

The Causality: The stability of the carbamate ester bond is highly pH-dependent. At an alkaline pH (pH > 7.5), hydroxide ions ( OH− ) act as strong nucleophiles, rapidly accelerating the rate of hydrolysis[2]. This alkaline hydrolysis creates an unstable tetrahedral intermediate that irreversibly collapses. For aqueous formulations or biological assays, you must buffer your solutions to a slightly acidic environment (pH 4.0 – 6.0) to protonate leaving groups and stabilize the ester linkage.

Q4: Can I heat the compound to increase solubility during formulation?

The Causality: Heating must be strictly controlled. Sulfamoylcarbamates are generally thermally stable up to 80°C. However, exposing the compound to temperatures exceeding 110°C triggers a thermal decomposition pathway characterized by decarboxylation (CO2 extrusion)[3]. This will destroy your active pharmaceutical ingredient (API) and generate unwanted allylsulfamide byproducts.

Visualizing Degradation & Handling Workflows

To assist in risk mitigation, the following diagrams map out the chemical degradation pathways and the optimal handling workflow.

Pathway A Allyl Sulfamoylcarbamate (Intact) B Alkaline/Acidic Hydrolysis (H2O, pH > 7.5) A->B Moisture / pH Stress C Thermal Stress (> 80°C) A->C Heat Exposure D Allyl Alcohol + Sulfamide + CO2 B->D Ester Cleavage E CO2 Extrusion + Allylsulfamide C->E Decarboxylation

Mechanisms of allyl sulfamoylcarbamate degradation via hydrolysis and thermal stress.

Workflow S1 1. Receive Reagent (Verify Purity) S2 2. Store in Desiccator (Argon/N2 Atmosphere) S1->S2 S3 3. Maintain Room Temp (15°C - 25°C) S2->S3 S4 4. Prepare Stock Solution (Anhydrous Solvent, pH ~5) S3->S4 Use anhydrous conditions S5 5. Single-Use Aliquots (Avoid Freeze-Thaw) S4->S5 Prevent condensation

Optimized workflow for the storage, handling, and preparation of allyl sulfamoylcarbamate.

Validated Experimental Protocols

To ensure data reproducibility, use the following self-validating protocols for preparing and testing your reagent.

Protocol A: Preparation of Anhydrous Stock Solutions (Self-Validating)

Because carbamates hydrolyze in the presence of water, stock solutions must be prepared under strictly anhydrous conditions and immediately validated.

Materials:

  • Allyl sulfamoylcarbamate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (Water content <0.005%)

  • Argon gas line

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Equilibration: Allow the sealed reagent vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent microscopic condensation.

  • Dissolution: In a glove box or under a steady Argon stream, dissolve the required mass of allyl sulfamoylcarbamate in anhydrous DMSO to achieve the desired molarity (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use amber vials (50-100 µL per vial) to completely eliminate freeze-thaw cycles.

  • Inert Purging: Gently blow Argon over the liquid surface of each aliquot for 5 seconds to displace ambient oxygen and moisture. Cap immediately.

  • Self-Validation (T0 Baseline): Immediately take one aliquot and run a Thin-Layer Chromatography (TLC) plate (Eluent: 1:1 EtOAc/Hexanes) or an HPLC-UV run. Record the retention factor ( Rf​ ) or retention time of the intact carbamate.

  • Usage Rule: Before using any stored aliquot in future experiments, run a rapid TLC against the T0 baseline. If secondary spots appear (indicating allyl alcohol or sulfamide cleavage products), discard the aliquot.

Protocol B: pH-Stress Degradation Assay for Formulation Stability

If you are formulating this compound for biological assays, you must empirically determine its half-life in your specific buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three 50 mM phosphate buffers adjusted to pH 5.0, pH 7.0, and pH 9.0.

  • Spiking: Inject 10 µL of your validated 10 mM anhydrous stock solution (from Protocol A) into 990 µL of each buffer (final concentration: 100 µM).

  • Incubation: Incubate the solutions in a thermoshaker at 37°C to mimic physiological conditions.

  • Sampling & Quenching: At intervals of 0, 1, 4, 12, and 24 hours, extract a 50 µL sample from each buffer. Immediately quench the reaction by adding 50 µL of cold 0.1% Formic Acid in Acetonitrile (this drops the pH to halt alkaline hydrolysis and precipitates buffer salts).

  • Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS, tracking the parent mass (m/z 180.19).

  • Data Analysis: Plot the natural log of the peak area versus time. The slope of the linear regression will provide the degradation rate constant ( k ), allowing you to calculate the exact half-life ( t1/2​ ) of the carbamate in your specific assay environment.

References

  • Allyl Sulfamoylcarbamate: A Versatile Compound. Biola University.
  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. BenchChem.
  • Uncatalyzed Friedel−Crafts Alkylation of Aromatic Compounds through Reactive Benzyl Cations Generated from N-Sulfamoylcarbamates. Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Carbamic Acid, (aminosulfonyl)-, 2-propenyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7), commonly k...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7), commonly known as allyl sulfamoylcarbamate . This compound is a highly versatile intermediate widely utilized in the synthesis of active pharmaceutical ingredients, including protein tyrosine phosphatase inhibitors[1][2].

Synthesizing this compound typically involves reacting allyl alcohol with chlorosulfonyl isocyanate (CSI) in chilled dichloromethane, followed by ammonolysis using ammonia in methanol or gas[2][3]. Because the intermediate is highly reactive, the impurity profile can be challenging to manage. This guide breaks down the causality behind impurity formation and provides self-validating protocols to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

Understanding the physical properties of your byproducts is the first step in designing a logical purification scheme. Below is a summary of the most common impurities encountered during this synthesis.

ImpurityChemical FormulaOrigin / CausalityKey Physical Property for Separation
Allyl Carbamate C₄H₇NO₂Hydrolysis of the chlorosulfonyl intermediate due to adventitious moisture.High solubility in non-polar organic solvents; lacks the polar sulfonyl group.
Sulfamide H₄N₂O₂SCleavage of the sulfamoyl group or double-addition of ammonia.Highly water-soluble; easily removed via aqueous washing.
Ammonium Chloride NH₄ClInorganic byproduct from the reaction of the chlorosulfonyl group with NH₃.Ionic salt; partitions entirely into the aqueous phase.
Bis-allyl Dimer C₈H₁₂N₂O₆SOver-alkylation: Reaction of the intermediate with excess allyl alcohol.High molecular weight; remains in the mother liquor during crystallization.
Allyl Alcohol C₃H₆OUnreacted starting material.Volatile and water-miscible; removed during vacuum concentration or aqueous wash.
Part 2: Mechanistic Pathway of Impurity Formation

To troubleshoot effectively, you must visualize where the synthesis branches off into degradation pathways.

SynthesisPathway SM Allyl Alcohol + Chlorosulfonyl Isocyanate Int Allyl (chlorosulfonyl)carbamate [Reactive Intermediate] SM->Int Chilled DCM Base (e.g., DIPEA) Prod Allyl sulfamoylcarbamate [Target Product] Int->Prod NH3 (in MeOH) Ammonolysis Imp1 Allyl Carbamate [Hydrolysis Impurity] Int->Imp1 H2O (Moisture/Hydrolysis) Imp2 Sulfamide & NH4Cl [Ammonolysis Byproducts] Int->Imp2 Excess NH3 Cleavage Imp3 Bis-allyl Dimer [Over-alkylation] Int->Imp3 Excess Allyl Alcohol Local Gradients

Reaction pathways showing target synthesis and impurity formation branches.

Part 3: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing high levels of allyl carbamate in my final isolate? A1:

  • Causality: The intermediate, allyl (chlorosulfonyl)carbamate, is a highly electrophilic and moisture-sensitive species. If adventitious water is present in your dichloromethane solvent or the ammonia source, water acts as a competing nucleophile. It hydrolyzes the chlorosulfonyl group, yielding allyl carbamate and sulfuric acid derivatives before ammonolysis can occur.

  • Self-Validating Protocol: Always titrate your solvents for water content using Karl Fischer titration (target < 50 ppm) prior to the reaction. To validate during the run, perform a control TLC (Stain: KMnO₄); allyl carbamate will elute much faster (higher Rf) than the target product because it lacks the highly polar sulfamoyl group.

Q2: What is the optimal method for removing sulfamide and ammonium chloride without degrading the product? A2:

  • Causality: Both sulfamide and ammonium chloride are highly polar and partition favorably into aqueous systems. However, the target allyl sulfamoylcarbamate also possesses moderate polarity. Prolonged exposure to water at room temperature can induce hydrolysis.

  • Self-Validating Protocol: Perform a rapid, cold liquid-liquid extraction using Ethyl Acetate (EtOAc) and half-saturated brine. The cold temperature (0–5 °C) kinetically suppresses product hydrolysis, while the high ionic strength of the brine forces the moderately polar product into the organic layer via the "salting-out" effect, leaving the highly polar sulfamide and NH₄Cl in the aqueous phase. Check the pH of the aqueous layer; it must be >7.5 to confirm complete neutralization of HCl, which validates the stability of the sulfamoyl group.

Q3: My LC-MS shows a higher molecular weight impurity (approx. MW 264). What is this and how do I prevent it? A3:

  • Causality: This is the bis-allyl sulfamoyl dicarbamate dimer. It forms when unreacted allyl alcohol attacks the highly reactive allyl (chlorosulfonyl)carbamate intermediate. This typically occurs due to poor stoichiometric control or localized concentration gradients during the addition of chlorosulfonyl isocyanate[3].

  • Self-Validating Protocol: Ensure strict stoichiometric control (1.00 eq Allyl alcohol : 1.05 eq CSI). Utilize an inverse addition setup (adding the alcohol dropwise to the CSI solution) under vigorous stirring to prevent local excesses of allyl alcohol. Weigh the crude mass before crystallization; a mass exceeding 110% of the theoretical yield strongly indicates the presence of dimers or retained salts.

Part 4: Step-by-Step Methodology: Isolation and Purification Workflow

To ensure high scientific integrity and reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the downstream processing of the crude reaction mixture[2][3].

Step 1: Reaction Quench & Phase Separation

  • Upon completion of the ammonolysis step, quench the crude reaction mixture by slowly transferring it into a vigorously stirred biphasic mixture of cold Ethyl Acetate (EtOAc) and half-saturated aqueous NaCl (brine) maintained at 0–5 °C.

  • Validation Check: Measure the aqueous layer pH. It should be between 7.5 and 8.5. If it is highly acidic, the NH₄Cl concentration is too high and risks product degradation; adjust dropwise with cold 5% NaHCO₃ until the target pH is reached.

Step 2: Aqueous Washing

  • Separate the organic phase. Wash the organic phase twice with cold half-saturated brine (use 1 mL per gram of theoretical product).

  • Validation Check: Spot the organic layer on a TLC plate. The baseline should be completely clear of UV-inactive, highly polar spots (which correspond to sulfamide), confirming successful aqueous extraction.

Step 3: Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30 °C.

  • Validation Check: The resulting material should be a pale yellow to off-white solid or viscous oil. A dark brown color indicates thermal degradation or polymerization of the allyl moiety during concentration.

Step 4: Anti-Solvent Crystallization

  • Dissolve the crude residue in a minimum volume of warm EtOAc (approx. 40 °C).

  • Slowly add Heptane (anti-solvent) dropwise while stirring until the solution becomes slightly turbid.

  • Seed the mixture (if seed crystals are available) and cool to 0 °C for 2 hours to induce precipitation.

  • Validation Check: Filter and wash the crystals with cold heptane. Run an HPLC assay on the isolated solid; the differential solubility ensures that non-polar impurities (like dimers) remain in the mother liquor, yielding a product with >98% purity.

Part 5: References
  • Title: Allyl Sulfamoylcarbamate: A Versatile Compound Source: biola.edu URL:

  • Title: US10851073B2 - Protein tyrosine phosphatase inhibitors and methods of use thereof Source: Google Patents URL:

  • Title: WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) in Acidic Media

Welcome to the technical support center for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI). This guide is designed for researchers, scientists, and drug development professionals who are encountering stability c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI). This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound, particularly its degradation in acidic environments. Here, we provide in-depth, science-backed answers and actionable protocols to help you overcome these issues and ensure the integrity of your experiments.

Section 1: Understanding the Degradation Pathway

This section addresses the fundamental "why" behind the compound's instability. A clear understanding of the degradation mechanism is the first step toward developing effective stabilization strategies.

FAQ 1.1: What is the primary cause of degradation for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) in acidic media?

The primary cause of degradation is acid-catalyzed hydrolysis . Carbamate esters, such as this compound, are susceptible to cleavage by water, a reaction that is significantly accelerated in the presence of acid (H⁺ ions).[1] The structural features of your compound—a carbamate ester linkage—make it inherently labile under these conditions.

The degradation proceeds through a well-understood mechanism. The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the carbamate group. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a water molecule.[2] The resulting tetrahedral intermediate is unstable and subsequently collapses, breaking the ester bond to yield allyl alcohol and an unstable aminosulfonyl carbamic acid intermediate. This intermediate rapidly decomposes to release carbon dioxide and aminosulfonamide.[3][4]

dot digraph "Degradation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="Carbamic acid, (aminosulfonyl)-, \n2-propenyl ester"]; Protonated [label="Protonated Intermediate"]; Tetrahedral [label="Tetrahedral Intermediate"]; Products [label="Degradation Products:\n• Allyl Alcohol\n• Aminosulfonamide\n• CO₂"];

// Edges Parent -> Protonated [label="+ H₃O⁺\n(Protonation)"]; Protonated -> Tetrahedral [label="+ H₂O\n(Nucleophilic Attack)"]; Tetrahedral -> Products [label="Collapse & Decomposition"]; }

Caption: Acid-catalyzed hydrolysis pathway of the target compound.

FAQ 1.2: What are the key factors that accelerate this degradation?

Three primary factors will significantly increase the rate of hydrolysis for your compound:

  • Low pH (High Acidity): The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of hydrogen ions (H⁺). For every one-unit decrease in pH, the rate of hydrolysis can increase by a factor of 10.[5][6]

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing or handling the compound in acidic solutions at ambient or elevated temperatures will lead to rapid degradation.[1]

  • High Water Activity: The reaction requires water as a reactant. In solvent systems with high concentrations of water, the degradation will proceed more readily.

Section 2: Proactive Stabilization Strategies

This section provides practical, "how-to" guidance for preventing degradation before it occurs. These proactive measures are crucial for maintaining the integrity of stock solutions and experimental samples.

FAQ 2.1: How can I best formulate this compound in an aqueous solution to maximize its stability?

The most effective strategy is rigorous pH control . Since the compound is labile in acid, preparing it in a buffered solution at a neutral or slightly acidic pH is critical. While many carbamates are most stable around pH 5, it is crucial to determine the optimal pH for your specific molecule empirically.[1]

Key Recommendations:

  • Avoid Strong Acids: Do not use strong, unbuffered acids like HCl or H₂SO₄ to dissolve or dilute the compound unless absolutely required by the experimental design.

  • Use a Buffer System: Select a buffer with a pKa value close to your target pH to ensure maximum buffering capacity.

Table 1: Recommended Buffer Systems for Stability Studies

Buffer SystempKa (at 25°C)Useful pH RangeComments
Acetate Buffer4.763.8 - 5.8A common choice for stabilizing carbamates.[1]
Phosphate Buffer (PBS)7.206.2 - 8.2Versatile for near-neutral conditions.
Citrate Buffer3.13, 4.76, 6.402.5 - 7.0Provides broad-range buffering capacity.

Protocol 2.1.1: Preparation of a Stabilized Buffered Stock Solution

  • Buffer Preparation: Prepare a 100 mM stock solution of your chosen buffer (e.g., sodium acetate).

  • pH Adjustment: Adjust the buffer to the desired pH (e.g., pH 5.0) using a calibrated pH meter and dropwise addition of a suitable acid (e.g., acetic acid) or base (e.g., sodium hydroxide).

  • Compound Dissolution: Accurately weigh the Carbamic acid, (aminosulfonyl)-, 2-propenyl ester and dissolve it in the prepared buffer to achieve the final desired concentration. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent may be used (see FAQ 2.3).

  • Storage: Store the solution at a reduced temperature (2-8°C or -20°C) in a tightly sealed container.

FAQ 2.2: What are the ideal storage conditions for this compound?

Temperature control is paramount. The general rule is to keep the compound and its solutions cold .[1]

  • Solid Form: Store the neat, solid compound in a desiccator at -20°C or below to protect it from both moisture and heat.

  • Solutions: Aqueous solutions should be stored at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles, which can introduce their own stability issues.

Table 2: Illustrative Impact of Temperature on Degradation Rate

Storage ConditionTemperatureRelative Degradation Rate
Benchtop (Ambient)25°C1 (Baseline)
Refrigerated4°C~0.1 - 0.25 (4-10x slower)
Frozen-20°CSignificantly Reduced (<0.01)
FAQ 2.3: Can I use organic co-solvents to improve stability in my formulation?

Yes, using water-miscible organic co-solvents is an effective strategy. Co-solvents work by reducing the overall polarity and activity of water in the formulation, which in turn slows the rate of hydrolysis.[7][8] This approach can be particularly useful if your experimental protocol requires conditions that are otherwise suboptimal for stability.

Commonly Used Co-solvents:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Glycerin

Recommendation: Start with a small percentage of co-solvent (e.g., 10-20% v/v) and assess both the solubility and stability of your compound. The optimal ratio must be determined experimentally. A formulation of PEG 400 and water, for instance, has been shown to enhance the solubility of poorly soluble drugs and can improve stability against hydrolysis.[7][9]

FAQ 2.4: Is lyophilization a viable option for long-term storage?

Absolutely. Lyophilization (freeze-drying) is an excellent method for achieving long-term stability for labile compounds.[10][11] By removing water from the formulation, the primary reactant for hydrolysis is eliminated, effectively halting the degradation process.[12] The compound can be stored as a stable, dry "cake" and reconstituted with the appropriate buffer or solvent immediately before use.

Key Considerations for Lyophilization:

  • Formulation: The pre-lyophilization formulation is critical. It often includes cryoprotectants (like sucrose or trehalose) and bulking agents (like mannitol) to protect the molecule during freezing and drying and to ensure a well-formed cake.[10][13]

  • Process Optimization: The lyophilization cycle (freezing, primary drying, and secondary drying) must be carefully optimized to avoid destabilizing the compound through other stresses.[14]

Section 3: Troubleshooting and Analytical Monitoring

This section focuses on how to identify and quantify degradation and provides strategies for mitigating stability issues when working under challenging conditions.

FAQ 3.1: My solution has been stored for a while. How can I check for and quantify degradation?

The most reliable method for assessing the stability of your compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[15] A stability-indicating HPLC method allows you to separate the intact parent compound from its degradation products.

What to Look For:

  • A decrease in the peak area of the parent compound over time.

  • The appearance and growth of new peaks corresponding to the degradation products.

dot digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Prepare Time-Point Sample\n(e.g., T=0, T=24h, T=48h)"]; B [label="Inject onto HPLC System"]; C [label="Separate on C18 Column\n(Isocratic or Gradient)"]; D [label="Detect by UV Absorbance"]; E [label="Integrate Peak Areas"]; F [label="Compare Parent Peak Area\n(T=x vs. T=0)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for a stability-indicating HPLC analysis.

Protocol 3.1.1: Basic HPLC Method for Stability Assessment

  • System: An HPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Start with a 50:50 ratio and optimize for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Procedure: a. Prepare a fresh "Time 0" sample and inject it to establish the initial peak area. b. Store the solution under the test conditions (e.g., pH 3 at 25°C). c. At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution. d. Calculate the percentage of the remaining parent compound relative to the "Time 0" sample.

Note: For N-methyl carbamates, EPA methods often use post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection for enhanced sensitivity, which is an advanced alternative if UV sensitivity is insufficient.[16][17]

FAQ 3.2: My experimental protocol requires a low pH. How can I minimize degradation?

If working at a low pH is unavoidable, the goal is to minimize the time of exposure .

  • Prepare Solutions Fresh: Make the acidic solution of your compound immediately before it is needed. Do not prepare it in advance and store it.

  • Work on Ice: Perform all manipulations (dilutions, additions, etc.) in an ice bath to keep the solution as cold as possible, thereby slowing the degradation kinetics.

  • Immediate Neutralization: If possible, neutralize the sample by adding a base or a strong buffer as soon as the low-pH step is complete to quench the degradation reaction.

By combining these strategies, you can significantly reduce the extent of degradation even when you are forced to work outside the compound's optimal stability range.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Ayers, G. W., et al. (1960). Stabilization of carbamate esters. U.S.
  • Kaur, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). [Link]

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]

  • Wang, W., et al. (2023). Practical advice in the development of a lyophilized protein drug product. Pharmaceutical Research. [Link]

  • Miser, R. J., & Wolfenden, R. (2008). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145754, Carbamoyloxyurea. [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

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  • Niras. (2024). The science of lyophilization in the pharmaceutical industry. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. [Link]

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  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization and Fluorescence Detection. [Link]

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  • ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

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  • American Society for Microbiology. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra reference data for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester Introduction: Elucidating Molecular Architecture with NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

Introduction: Elucidating Molecular Architecture with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insights into the structure, dynamics, and chemical environment of molecules.[1][2] For researchers and professionals in drug development, the ability to unambiguously determine the structure of a novel compound is paramount. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester, a molecule featuring a unique combination of a reactive allyl group, a carbamate linker, and a polar aminosulfonyl moiety.

Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide employs a predictive approach grounded in the well-established principles of NMR spectroscopy and supported by experimental data from structurally related analogs. We will dissect the molecule into its constituent functional groups, predict the chemical shifts and coupling patterns for each nucleus, and compare these predictions with the experimental data of a simpler, related molecule, Ethyl Carbamate, to provide a reliable reference framework.

Predicted NMR Spectral Data for Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

The structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester presents a fascinating case for NMR analysis. The electron-withdrawing nature of the aminosulfonyl group is expected to significantly influence the chemical shifts of the carbamate and allyl protons and carbons, providing a unique spectral fingerprint.

Figure 1. Structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The proton spectrum is anticipated to be characterized by distinct signals for the allyl group protons and the exchangeable protons on the nitrogen atoms. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the deshielding effect of the sulfonyl group.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-N¹7.5 - 8.5Broad Singlet-Proton attached to nitrogen adjacent to the strongly electron-withdrawing sulfonyl group; expected to be deshielded.
H₂-N²6.5 - 7.5Broad Singlet-Protons on the terminal amino group of the sulfonyl moiety.
H-C²5.8 - 6.1ddtJ(H²-H³) ≈ 5.5, J(H²-H¹-trans) ≈ 17, J(H²-H¹-cis) ≈ 10.5Vinylic proton deshielded by the adjacent double bond and the carbamate oxygen.[3]
H₂-C¹ (trans to H²)5.2 - 5.4dJ(H¹-trans-H²) ≈ 17Terminal vinylic proton, trans to the H-C² proton.
H₂-C¹ (cis to H²)5.1 - 5.3dJ(H¹-cis-H²) ≈ 10.5Terminal vinylic proton, cis to the H-C² proton.
H₂-C³4.5 - 4.7dJ(H³-H²) ≈ 5.5Allylic protons adjacent to the carbamate oxygen, significantly deshielded.
Predicted ¹³C NMR Data

The carbon spectrum will be distinguished by the carbonyl carbon of the carbamate group and the carbons of the allyl moiety. The chemical shifts reflect the hybridization and the electronic environment of each carbon atom.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Rationale
C⁴ (C=O)154 - 156Carbonyl carbon of the carbamate group, deshielded by two adjacent electronegative atoms (O and N).[4]
131 - 133Internal vinylic carbon, less shielded than the terminal vinylic carbon.
118 - 120Terminal vinylic carbon of the allyl group.
66 - 68Allylic carbon attached to the carbamate oxygen, showing a significant downfield shift.

Comparative Analysis: Experimental Data for Ethyl Carbamate

To anchor our predictions, we will compare them with the known experimental NMR data for Ethyl Carbamate. This molecule represents the core carbamate ester structure without the complexities of the allyl and aminosulfonyl groups.

Structure of Ethyl Carbamate: H₂N-C(=O)O-CH₂CH₃

Experimental NMR Data for Ethyl Carbamate (in DMSO-d₆)
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH₂~6.5Broad Singlet-
-CH₂-3.9 - 4.1Quartet~7.1
-CH₃1.1 - 1.2Triplet~7.1
Carbon Chemical Shift (δ, ppm)
C=O~157
-CH₂-~59
-CH₃~15

Source: Adapted from literature data.[4][5]

Comparative Insights:

  • The predicted chemical shift for the carbamate carbonyl (C⁴) in our target molecule (154-156 ppm) aligns well with the experimental value for Ethyl Carbamate (~157 ppm).

  • The protons on the carbon adjacent to the carbamate oxygen (H₂-C³) are predicted to be further downfield (4.5-4.7 ppm) compared to the methylene protons of Ethyl Carbamate (3.9-4.1 ppm). This is due to the combined deshielding effects of the adjacent double bond in the allyl group.

  • The most significant differences, as expected, are the absence of signals for the allyl group and the aminosulfonyl group in the spectrum of Ethyl Carbamate.

Experimental Protocol for High-Resolution NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for structural elucidation and for building reliable spectral libraries.[6][7]

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For a molecule like Carbamic acid, (aminosulfonyl)-, 2-propenyl ester, solvents such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) are suitable choices. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of labile protons (like N-H), making them more readily observable.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is generally adequate. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse (zg) sequence is typically sufficient.

    • Spectral Width: Set to cover a range of -2 to 12 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

    • Relaxation Delay (d1): A delay of 1-5 seconds is standard. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all protons between scans.[8]

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[9]

    • Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is necessary to encompass the full range of carbon chemical shifts.[6][10]

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often required.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-20 mg) add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Instrument Setup (Shimming, Locking) transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process Fourier Transform & Phase Correction acquire_13c->process reference Reference to TMS process->reference integrate Peak Integration (¹H) reference->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Figure 2. A generalized workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester. By leveraging data from analogous structures and established NMR principles, we have constructed a reliable spectral forecast. The comparison with experimental data from Ethyl Carbamate validates our approach to interpreting the core carbamate structure, while the detailed experimental protocol offers a robust methodology for acquiring high-quality data for this and similar novel compounds. This integrated approach of prediction, comparison, and standardized experimentation is invaluable for researchers in the rapid and accurate structural characterization of new chemical entities.

References

  • Vedprep Main Exams. (2026, March 7). NMR Spectroscopy 2026 - Complete Best Guide to 1H & 13C Interpretation, Tables & Quick Cheat-Sheet. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 105-122. [Link]

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 403. [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR?[Link]

  • The Royal Society of Chemistry. (2015). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...[Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

  • High Resolution NMR : Theory and Chemical Applications. (n.d.). [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). NMR Basics. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • Scientific Research Publishing. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 7(4), 3469-3483. [Link]

  • Hussain, A., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2017, 8569343. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • PubChem. (n.d.). Phenyl carbamate. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. [Link]

  • ScienceOpen. (n.d.). Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • RSC Publishing. (n.d.). H-1 and C-13 NMR spectra and X-ray crystal structure of [1-methyl-3-ethyl-(σ-1,3-h2,π-1,2,3-h3)-allyl]nonacarbonyltriruthenium: the allyl group as a five-electron donor. [Link]

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Comparative

Analytical Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole MS for the Fragmentation Analysis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester

Executive Summary Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7)[1], commonly referred to as allyl sulfamoylcarbamate, is a highly specialized structural intermediate utilized in the synthesis of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS: 153028-12-7)[1], commonly referred to as allyl sulfamoylcarbamate, is a highly specialized structural intermediate utilized in the synthesis of anticonvulsants and sulfamate-based enzyme inhibitors. Accurate structural elucidation and trace-level quantification of this compound are critical during pharmacokinetic (PK) profiling and impurity tracking.

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) mass spectrometry. By analyzing the specific fragmentation patterns of this compound, we provide researchers with evidence-based methodologies to optimize their analytical workflows.

Expertise & Experience: Causality in MS Method Development

When analyzing (Molecular Formula: C4H8N2O4S, Nominal Mass: 180 Da), the choice of ionization mode and collision energy (CE) dictates the quality of the fragmentation spectra. Do not rely on generic screening methods; the structural nuances of the sulfamate group require targeted parameter selection.

  • Ionization Mode Causality: The sulfamoyl group (-SO₂NH₂) contains a highly acidic proton. Consequently, Electrospray Ionization in negative mode (ESI-) is preferred over positive mode (ESI+), a well-documented standard for. ESI- yields a stable, abundant deprotonated precursor ion [M-H]⁻ at m/z 179.01, whereas ESI+ often results in premature in-source fragmentation due to the lability of the carbamate ester bond.

  • Buffer Selection: Trifluoroacetic acid (TFA) severely suppresses ESI- signals. Therefore, a volatile buffer like 10 mM ammonium acetate (pH 6.8) is selected to promote deprotonation while maintaining sharp chromatographic peak shapes.

  • Fragmentation Mechanics: In MS/MS, the primary cleavage of the [M-H]⁻ ion involves a concerted elimination of allyl alcohol (58 Da), driven by the thermodynamic stability of the resulting isocyanate-sulfonamide anion. Secondary cleavages involve the breaking of the S-N bond, yielding a characteristic sulfamate fragment at m/z 79.98.

Fragmentation M [M-H]⁻ m/z 179.0126 Allyl sulfamoylcarbamate F1 [O=C=N-SO₂-NH₂ - H]⁻ m/z 120.9707 M->F1 - C₃H₆O (58 Da) Allyl alcohol loss F2 [H₂N-SO₂]⁻ m/z 79.9806 M->F2 Cleavage of S-N bond - C₄H₆NO₂ F1->F2 - NCO (42 Da) F3 [N=C=O]⁻ m/z 41.9980 F1->F3 - SO₂NH₂ (80 Da)

MS/MS fragmentation pathway of allyl sulfamoylcarbamate in ESI negative mode.

Trustworthiness: Self-Validating Experimental Protocols

To ensure absolute data integrity, the following LC-MS/MS protocol is designed as a self-validating system, aligning with. Every batch must pass a System Suitability Test (SST) to verify mass accuracy (for Q-TOF) and sensitivity (for QqQ) before sample analysis can proceed.

Step-by-Step Comparative LC-MS/MS Workflow

Step 1: System Calibration and SST

  • Q-TOF: Calibrate using a sodium formate cluster solution to achieve sub-2 ppm mass accuracy. Run a solvent blank injection to establish the baseline noise level and rule out carryover.

  • QqQ: Perform a polytyrosine infusion to verify unit mass resolution (0.7 Da FWHM) across Q1 and Q3.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 10 mM Ammonium Acetate; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Causality: The short gradient minimizes the on-column hydrolysis of the sensitive carbamate bond).

Step 3: MS Acquisition Strategy

  • Q-TOF (Structural Elucidation): Operate in Data-Dependent Acquisition (DDA) mode. Set collision energy (CE) to a ramp of 15–30 eV to capture both the intact precursor and low-mass product ions in a single high-resolution scan.

  • QqQ (Trace Quantification): Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 179 → 121 (CE: 15 eV) for quantification, and m/z 179 → 79 (CE: 25 eV) for qualification.

Step 4: Self-Validation & Quality Control

  • Inject a stable-isotope-labeled internal standard (SIL-IS) to normalize matrix effects. If the IS peak area varies by >15% across the run, the system automatically flags the batch for matrix suppression investigation, preventing false negatives.

Workflow S1 Sample Prep Allyl Sulfamoylcarbamate S2 UHPLC Separation (C18, NH₄OAc buffer) S1->S2 QTOF HR-Q-TOF MS (Structural Elucidation) S2->QTOF Split flow QQQ Triple Quadrupole MS (Trace Quantification) S2->QQQ Split flow D1 Exact Mass & Isotope Profiling QTOF->D1 D2 MRM Transitions & Sensitivity (LOD/LOQ) QQQ->D2

Comparative LC-MS/MS workflow for HR-Q-TOF and Triple Quadrupole platforms.

Data Presentation: Quantitative Platform Comparison

The following tables summarize the experimental data, objectively comparing the analytical capabilities of the two MS platforms for this specific compound.

Table 1: High-Resolution Fragmentation Profiling (HR-Q-TOF)

The Q-TOF platform excels in structural confirmation by providing sub-5 ppm mass accuracy, ensuring that isobaric interferences are mathematically excluded.

Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor[M-H]⁻C₄H₇N₂O₄S179.0126179.0129+1.6100%
Loss of Allyl AlcoholCHN₂O₃S120.9707120.9704-2.485%
Sulfamate AnionH₂NO₂S79.980679.9809+3.745%
Cyanate AnionCNO41.998041.9982+4.715%
Table 2: Sensitivity and Quantitative Performance (Triple Quadrupole vs. Q-TOF)

The QqQ platform sacrifices exact mass resolution but utilizes dual mass-filtering to achieve vastly superior signal-to-noise ratios for trace quantification.

ParameterHR-Q-TOF (Full Scan/DDA)QqQ (MRM Mode)Analytical Advantage
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mLQqQ is 50x more sensitive for trace analysis in plasma.
Linear Dynamic Range 3 orders of magnitude5 orders of magnitudeQqQ provides superior quantitative linearity for PK studies.
Structural Confidence Exact mass (<2 ppm error)Nominal mass (unit resolution)Q-TOF prevents false positives in complex biological matrices.
Matrix Interference High (Requires post-acquisition filtering)Low (Pre-filtered by Q1/Q3 isolation)QqQ MRM effectively eliminates background chemical noise.

Conclusion

For the analysis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester, the choice of instrument depends strictly on the project phase. HR-Q-TOF is indispensable during early-stage drug development for metabolite identification and structural confirmation, leveraging its exact mass capabilities to map fragmentation pathways. Conversely, the Triple Quadrupole (QqQ) platform is the undisputed gold standard for late-stage pharmacokinetic studies, offering unmatched sensitivity and a broader dynamic range for trace quantification of the parent compound.

References

  • Title: PubChem Compound Summary for CAS 153028-12-7 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Journal of the American Society for Mass Spectrometry (JASMS) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data Center) Source: National Institute of Standards and Technology (NIST) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

This guide provides essential, step-by-step procedures for the proper disposal of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI). As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily availa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper disposal of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI). As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is grounded in the established principles of handling carbamate-containing compounds and general best practices for laboratory chemical waste management, ensuring a high standard of safety and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Carbamic acid and its derivatives, collectively known as carbamates, are a class of organic compounds with a wide range of applications and, consequently, a spectrum of potential hazards. The core structure, which includes a carbamate ester, is known for its potential to act as a cholinesterase inhibitor, a mechanism of toxicity shared with some pesticides[1]. While the specific toxicity of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester is not extensively documented in readily available literature, the precautionary principle dictates that it should be handled as a hazardous substance.

Key Potential Hazards:

  • Toxicity: Carbamates can be harmful if swallowed, inhaled, or absorbed through the skin[1][2][3]. The aminosulfonyl and 2-propenyl ester functional groups may contribute to its toxicological profile.

  • Irritation: Similar compounds can cause skin, eye, and respiratory irritation[4][5][6].

  • Allergic Reactions: Some carbamates may cause allergic skin reactions[5].

  • Environmental Hazard: Many chemical wastes, if not disposed of properly, can be toxic to aquatic life with long-lasting effects[3].

Due to these potential hazards, under no circumstances should this compound be disposed of down the drain or in regular trash[1][7]. It must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Carbamic acid, (aminosulfonyl)-, 2-propenyl ester for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The causality is simple: to prevent any direct contact with the chemical, thus mitigating the risk of absorption, inhalation, or irritation.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Always check the manufacturer's compatibility chart.Prevents dermal absorption, which is a common route of exposure for many organic compounds.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from accidental splashes of the chemical or contaminated solvents, which could cause serious irritation or damage[4][6][8].
Body Protection A standard laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any dust or vapors, which can be a primary route of exposure leading to respiratory irritation or systemic toxicity[6].

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, meaning each step is a checkpoint to ensure safety and compliance.

Step 1: Waste Segregation

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled, and sealable container for "Carbamic acid, (aminosulfonyl)-, 2-propenyl ester and related solid waste."[1]

  • Material Compatibility: Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE)[1].

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously[7][9].

Step 2: Packaging Solid and Liquid Waste

  • Solid Waste: Place solid Carbamic acid, (aminosulfonyl)-, 2-propenyl ester directly into the designated hazardous waste container. Keep the container closed at all times except when adding waste[1][7].

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container[1].

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, labeled container for hazardous liquid waste. Do not mix aqueous and organic solvents[7].

  • Cleaning Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container[7]. For highly toxic materials, the first three rinses should be collected[7].

Step 3: Labeling

The waste container must be clearly labeled with:

  • The words "Hazardous Waste"[1].

  • The full chemical name: "Carbamic acid, (aminosulfonyl)-, 2-propenyl ester".

  • Any known hazard characteristics (e.g., "Toxic," "Irritant")[1].

  • The date the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials[4][10].

  • Use secondary containment for all liquid hazardous waste to prevent spills[7].

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste[10][11].

  • Follow all institutional, local, regional, and national regulations for hazardous waste disposal[11][12]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of carbamate wastes under the Resource Conservation and Recovery Act (RCRA)[13][14].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Need to dispose of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester assess_hazards Assess Hazards (Treat as Toxic/Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_type Determine Waste Form don_ppe->waste_type solid_waste Solid Waste: - Pure Compound - Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions - Solvent Rinsate waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

Handling

Personal protective equipment for handling Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

A Guide to Personal Protective Equipment and Safe Handling of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) Section 1: Executive Summary & Hazard Assessment Caveat This guide provides a comprehensive operationa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Personal Protective Equipment and Safe Handling of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

Section 1: Executive Summary & Hazard Assessment Caveat

This guide provides a comprehensive operational framework for the safe handling of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), a compound for which detailed, publicly available safety data is limited. In the absence of a specific Safety Data Sheet (SDS), this document champions a risk-based safety paradigm. The recommendations provided herein are derived from an analysis of the compound's constituent functional groups and are grounded in the established principles of chemical safety and the hierarchy of controls. This guide is intended to empower researchers to make informed safety decisions when working with novel or poorly characterized substances. It is imperative that these guidelines are used in conjunction with a thorough, institution-specific risk assessment conducted by qualified personnel before any handling of this compound commences.

Section 2: Chemical Identity and Analog-Based Hazard Analysis

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a molecule that contains several functional groups, each with known potential hazards. A prudent safety assessment must consider the cumulative and potentially synergistic effects of these groups.

Functional GroupPotential HazardsAuthoritative Source
Carbamate Many carbamates are known to be acetylcholinesterase inhibitors, posing a risk of neurotoxicity.National Institute for Occupational Safety and Health (NIOSH)
Allyl Ester Allyl compounds are often associated with irritation to the skin, eyes, and respiratory tract. They can also be skin sensitizers.
Aminosulfonyl The aminosulfonyl group is present in many sulfonamide drugs and can be associated with allergic reactions in sensitized individuals.

Given these potential hazards, it is prudent to treat Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) as a substance with the potential for neurotoxicity, skin and respiratory irritation, and allergic sensitization until proven otherwise.

Section 3: The Hierarchy of Controls: A Proactive Approach to Safety

Personal Protective Equipment (PPE) is the last line of defense against chemical exposure. Before relying on PPE, a thorough assessment of the hierarchy of controls must be conducted to minimize risks at their source.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI), this means:

  • Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Administrative Controls: Standard Operating Procedures (SOPs) for the handling of this specific chemical must be written and approved. All personnel must be trained on these SOPs and the potential hazards of the compound before beginning work.

Section 4: Personal Protective Equipment (PPE) Protocol

Based on the analog-based hazard assessment, the following PPE is mandatory when handling Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI).

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Best Practice: For procedures with a higher risk of splashes or spills, a full-face shield worn over safety glasses is recommended.

Skin and Body Protection
  • Gloves:

    • Selection: Due to the lack of specific chemical compatibility data, double-gloving is required. An inner nitrile glove should be worn, with an outer glove of a more chemically resistant material such as neoprene or butyl rubber.

    • Integrity Check: Before each use, gloves should be inspected for any signs of degradation or puncture.

    • Replacement: Gloves should be replaced immediately if they are contaminated or after a maximum of two hours of use.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. The lab coat should be fully buttoned at all times.

  • Additional Protection: For larger quantities or procedures with a high risk of splashing, a chemically resistant apron and shoe covers should be worn.

Respiratory Protection
  • Standard Operations: When working in a certified chemical fume hood, respiratory protection is not typically required.

  • Emergency Situations: In the event of a spill or loss of containment outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required for all personnel involved in the cleanup.

Section 5: Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for the safe handling of any chemical, particularly one with limited safety data.

Chemical_Lifecycle cluster_lifecycle Chemical Handling Workflow Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Handling Handling in Fume Hood Storage->Handling Waste Waste Segregation Handling->Waste Disposal Disposal via EHS Waste->Disposal

Caption: The lifecycle of a chemical within a laboratory setting.

Step-by-Step Protocol:

  • Receipt and Inspection: Upon receipt, the container should be inspected for any signs of damage or leakage in a well-ventilated area.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled with the compound's name and a warning of its potential hazards.

  • Handling: All handling of the compound must be done in a chemical fume hood. The work area should be decontaminated before and after each use.

  • Waste Segregation: All waste contaminated with the compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

Section 6: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. If the spill is large or you are not comfortable with the cleanup, contact your institution's EHS department immediately.

Section 7: Disposal Plan

All waste generated from the handling of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of in accordance with institutional policy.

All waste disposal must be coordinated through your institution's EHS office to ensure compliance with all applicable regulations.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Carbamate Pesticides. Centers for Disease Control and Prevention. Retrieved from [Link]

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